![molecular formula C27H20FN3O5S B2704502 Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-69-4](/img/structure/B2704502.png)
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H20FN3O5S and its molecular weight is 517.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives Development
A study by Rady and Barsy (2006) outlined a convenient synthesis method for creating pyridine, pyridazine, and various other heterocyclic derivatives, emphasizing the importance of such compounds in medicinal chemistry due to their biological activities. This research illustrates the broader context of synthesizing complex molecules for potential therapeutic use (Rady & Barsy, 2006).
Herbicidal and Biological Activities
Xu et al. (2008) focused on synthesizing novel pyridazine derivatives with herbicidal activities, showcasing the agricultural applications of such compounds. This work demonstrates how structural modifications can lead to significant biological activities, hinting at the potential utility of the complex compound for similar applications (Xu et al., 2008).
Antiviral and Anticancer Potential
Research by Flefel et al. (2014) into 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones highlighted their promising antiviral activity against the H5N1 virus, suggesting the therapeutic potential of structurally complex heterocyclic compounds in antiviral treatment. This study supports the idea that the detailed compound could have similar applications, given its complex heterocyclic nature (Flefel et al., 2014).
Antioxidant and Anti-inflammatory Properties
A study by Kumar et al. (2017) developed a green synthesis approach for naphthalene-1,4-dione derivatives with significant in vitro antioxidant and anti-inflammatory activities. This research underscores the potential health benefits of heterocyclic compounds and suggests areas where the compound could be applied (Kumar et al., 2017).
Advanced Organic Synthesis and Chemical Reactions
Research by Bialy and Gouda (2011) on the synthesis of new benzothiophenes from cyanoacetamide highlights the complex chemical reactions involved in creating biologically active molecules. This study provides a glimpse into the synthetic chemistry techniques that could be applied to the synthesis of Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O5S/c1-2-35-27(34)24-21-15-37-25(23(21)26(33)31(30-24)19-10-8-18(28)9-11-19)29-22(32)14-36-20-12-7-16-5-3-4-6-17(16)13-20/h3-13,15H,2,14H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJZWMFAZEYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2704424.png)
![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)
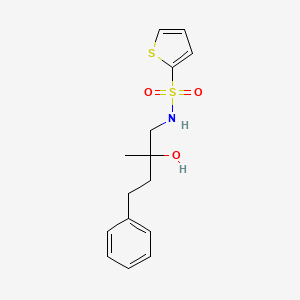
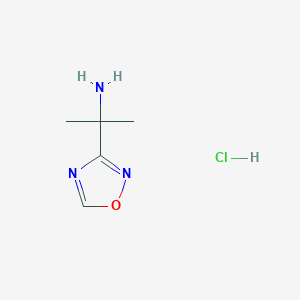
![2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2704432.png)
![5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2704433.png)
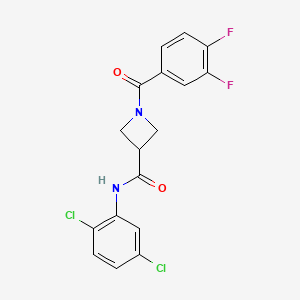


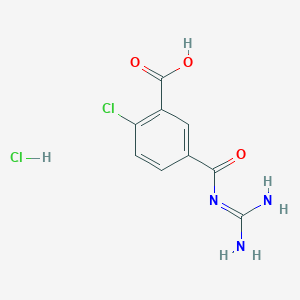
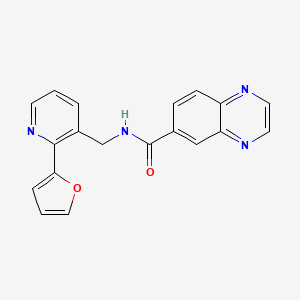
![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

